

Revolutionizing qPCR Probe Design: CAL Fluor Red 610

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Compound of Interest

Compound Name: *Fluorescent red 610*

Cat. No.: *B12398381*

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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of real-time quantitative polymerase chain reaction (qPCR), the choice of fluorophore is paramount to achieving sensitive and reliable results. CAL Fluor Red 610, a xanthene dye, has emerged as a superior alternative to traditional red fluorophores for qPCR probe design. It fluoresces in the orange-red region of the visible spectrum, offering an optimal balance of brightness, photostability, and quenching efficiency.^{[1][2][3]} This application note provides a comprehensive overview of CAL Fluor Red 610, including its spectral properties, benefits in qPCR probe design, and detailed protocols for its use.

Spectral Properties

CAL Fluor Red 610 exhibits a narrow emission spectrum, which is crucial for minimizing spectral overlap in multiplex qPCR assays. Its excitation and emission maxima are well-suited for the optical systems of most modern qPCR instruments.

Property	Value	Reference
Excitation Maximum (λ_{max})	590 nm	[4][5]
Emission Maximum (λ_{max})	610 nm	
Molar Extinction Coefficient	108,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield	0.87	
Recommended Quencher	Black Hole Quencher®-2 (BHQ®-2)	

Advantages of CAL Fluor Red 610 in qPCR Probe Design

CAL Fluor Red 610 offers several key advantages over other red fluorophores, such as Texas Red® and Cy5, making it an ideal choice for a variety of qPCR applications.

- **Enhanced Brightness and Photostability:** CAL Fluor Red 610 exhibits a high quantum yield and is more resistant to photobleaching compared to other red dyes, resulting in brighter and more stable signals.
- **Superior Quenching Efficiency:** When paired with the Black Hole Quencher®-2 (BHQ®-2), CAL Fluor Red 610 demonstrates excellent FRET (Förster Resonance Energy Transfer) quenching, leading to low background fluorescence and a high signal-to-noise ratio.
- **Versatility in Probe Formats:** This dye can be incorporated into various qPCR probe designs, including TaqMan® probes (hydrolysis probes) and Molecular Beacons.
- **Ideal for Multiplexing:** The distinct spectral properties of CAL Fluor Red 610 allow for its effective use in multiplex assays with minimal crosstalk between channels.
- **Cost-Effective Alternative:** CAL Fluor Red 610 provides a high-performance, lower-cost alternative to other commonly used red fluorophores like ROX and Texas Red®.

Comparative Data

While direct head-to-head quantitative comparisons in qPCR assays are not readily available in published literature, the following table summarizes the key spectral properties of CAL Fluor Red 610, Cy5, and Texas Red®.

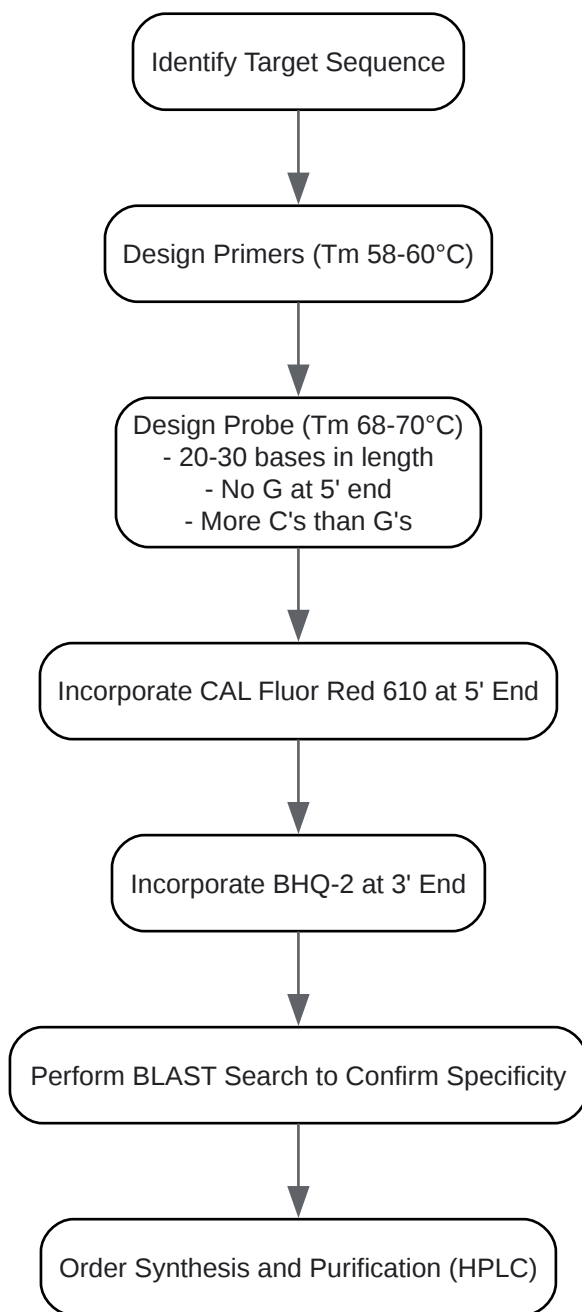
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Recommended Quencher
CAL Fluor Red 610	590	610	108,000	BHQ®-2
Cy5	649	670	250,000	BHQ®-3
Texas Red®	583	603	85,000	BHQ®-2

Experimental Protocols

Protocol 1: Designing a CAL Fluor Red 610 TaqMan® Probe

This protocol outlines the key considerations for designing a high-quality TaqMan® probe incorporating CAL Fluor Red 610.

Probe Design Workflow



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Caption: Workflow for designing a CAL Fluor Red 610 TaqMan® probe.

Methodology:

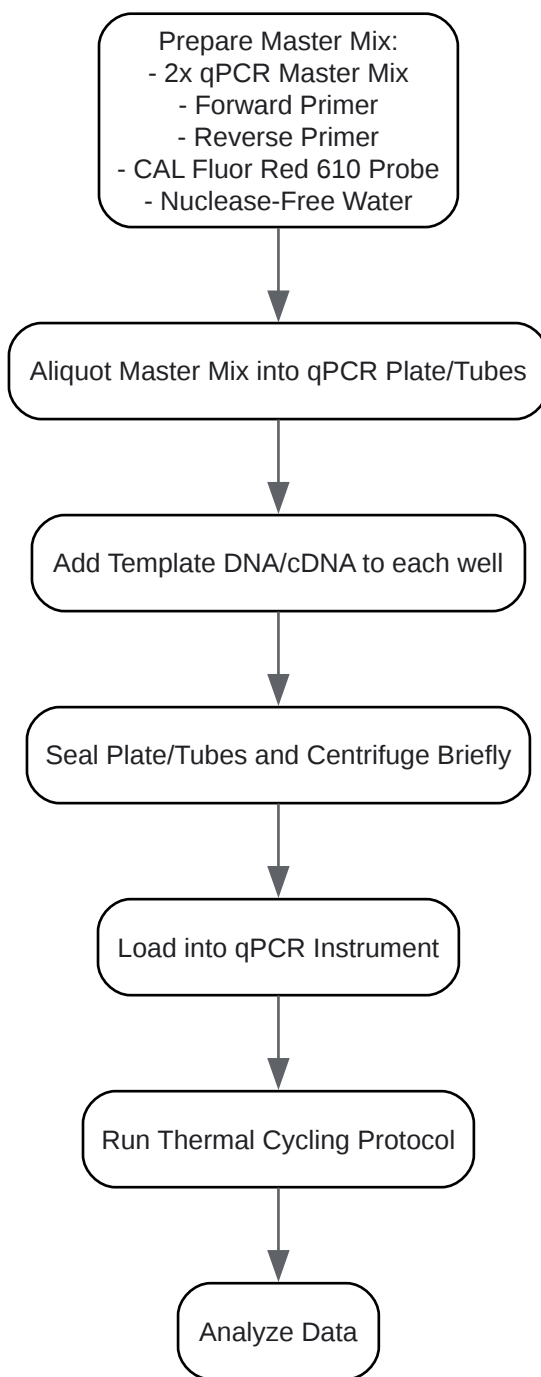
- Target Selection: Identify a target region of 75-150 base pairs within your gene of interest.
- Primer Design:

- Design forward and reverse primers with a melting temperature (T_m) of 58-60°C.
- Aim for a GC content of 30-80%.
- Avoid runs of identical nucleotides, especially four or more Gs.
- Probe Design:
 - The probe should be 20-30 nucleotides in length to ensure efficient quenching.
 - The T_m of the probe should be 8-10°C higher than the primers (68-70°C).
 - The probe must not have a G at the 5' end, as this can quench the fluorescence of CAL Fluor Red 610.
 - The probe should have a higher C content than G content.
- Fluorophore and Quencher Placement:
 - Position CAL Fluor Red 610 at the 5' end of the probe.
 - Place BHQ®-2 at the 3' end of the probe.
- In Silico Analysis: Perform a BLAST search to ensure the primer and probe sequences are specific to your target.
- Synthesis and Purification: Order the probe with HPLC purification to ensure high quality.

Protocol 2: Real-Time qPCR using a CAL Fluor Red 610 TaqMan® Probe

This protocol provides a general framework for a 20 µL qPCR reaction. Optimization of reaction components and cycling conditions may be necessary for specific targets and instruments.

qPCR Reaction Setup Workflow



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Caption: Workflow for setting up a qPCR reaction with a CAL Fluor Red 610 probe.

Reaction Components:

Component	Final Concentration	Volume for 20 µL Reaction
2x qPCR Master Mix	1x	10 µL
Forward Primer (10 µM)	200-400 nM	0.4-0.8 µL
Reverse Primer (10 µM)	200-400 nM	0.4-0.8 µL
CAL Fluor Red 610 Probe (10 µM)	100-200 nM	0.2-0.4 µL
Template DNA/cDNA	<100 ng	1-5 µL
Nuclease-Free Water	-	Up to 20 µL

Thermal Cycling Conditions (Two-Step Protocol):

Step	Temperature	Time	Cycles
Enzyme Activation	95°C	2 minutes	1
Denaturation	95°C	15 seconds	40
Annealing/Extension/ Data Acquisition	60°C	60 seconds	

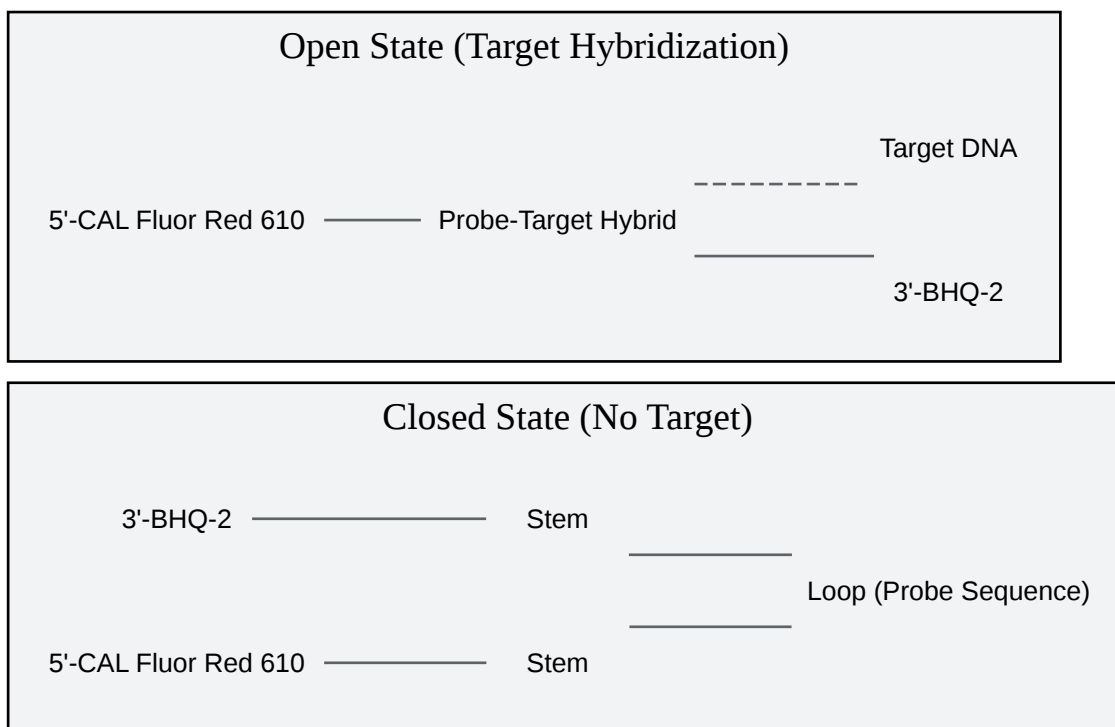
Data Analysis:

- Set the baseline and threshold for each target.
- Determine the quantification cycle (Cq) or threshold cycle (Ct) values for each sample.
- Perform relative or absolute quantification based on your experimental design.

Protocol 3: Designing a CAL Fluor Red 610 Molecular Beacon Probe

Molecular Beacons are hairpin-shaped probes that are highly specific and can be used for various applications, including SNP genotyping and multiplexing.

Molecular Beacon Design Principles

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Caption: The conformational states of a Molecular Beacon probe.

Methodology:

- Loop Sequence Design:
 - The loop sequence should be 15-30 nucleotides long and complementary to the target sequence.
 - The T_m of the loop-target hybrid should be 7-10°C higher than the annealing temperature of the PCR.
- Stem Sequence Design:
 - The stem consists of two complementary arm sequences, typically 5-7 base pairs long.

- The stem T_m should be 7-10°C higher than the annealing temperature to ensure the beacon remains in a hairpin conformation in the absence of the target.
- Avoid G residues near the 5' end where CAL Fluor Red 610 is attached.
- Fluorophore and Quencher:
 - Attach CAL Fluor Red 610 to the 5' end.
 - Attach BHQ®-2 to the 3' end.
- In Silico Analysis: Use secondary structure prediction software to ensure the intended hairpin structure is stable and that no alternative secondary structures exist.

Conclusion

CAL Fluor Red 610 is a high-performance fluorophore that offers significant advantages for qPCR probe design. Its superior brightness, photostability, and quenching efficiency make it an excellent choice for a wide range of applications, from gene expression analysis to multiplex pathogen detection. By following the detailed protocols provided in this application note, researchers can confidently design and implement robust and reliable qPCR assays utilizing the power of CAL Fluor Red 610.

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